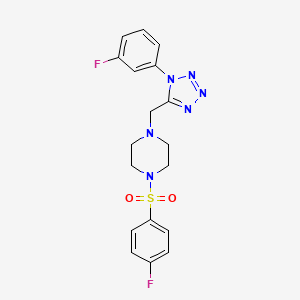

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine

Description

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a synthetic heterocyclic compound featuring a piperazine core substituted with two distinct groups:

- A 3-fluorophenyltetrazole moiety linked via a methyl group at the 1-position of the piperazine.

- A 4-fluorophenylsulfonyl group at the 4-position of the piperazine.

The tetrazole ring (a five-membered ring with four nitrogen atoms) is known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry, while the sulfonyl group contributes to solubility and electrostatic interactions. The fluorine atoms on both phenyl rings may influence pharmacokinetic properties, such as lipophilicity and bioavailability .

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N6O2S/c19-14-4-6-17(7-5-14)29(27,28)25-10-8-24(9-11-25)13-18-21-22-23-26(18)16-3-1-2-15(20)12-16/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGINBJBDRQAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine involves multiple reaction steps. The process typically begins with the preparation of the tetrazole ring, which is then attached to a fluorophenyl group. Subsequently, this intermediate is reacted with piperazine and a sulfonyl fluorophenyl derivative under controlled conditions. The overall reaction sequence includes nucleophilic substitution, cyclization, and sulfonylation reactions, often conducted under inert atmospheres and specific temperature conditions to optimize yields.

Industrial Production Methods: For industrial-scale production, methodologies involve optimizing reaction conditions to achieve high yields and purity levels. Batch processing or continuous flow chemistry techniques can be employed, utilizing automated systems to ensure consistent quality and minimize human error. Solvent selection and purification processes are critical to maintaining the compound's stability and effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Each reaction type impacts the compound differently, often altering its chemical structure and, consequently, its properties.

Common Reagents and Conditions: In oxidation reactions, reagents such as hydrogen peroxide or peracids can be utilized, typically under acidic or basic conditions. For reduction reactions, sodium borohydride or lithium aluminum hydride are common choices. Substitution reactions often involve nucleophiles or electrophiles, with solvents like dichloromethane or dimethyl sulfoxide enhancing reaction rates.

Major Products:

Scientific Research Applications: This compound finds extensive use across several scientific disciplines:

Chemistry: As a versatile reagent or intermediate in synthesizing more complex molecules.

Biology: Potentially, as a probe or inhibitor in studying biochemical pathways.

Medicine: Could be explored for therapeutic uses, particularly in designing drugs targeting specific molecular pathways.

Industry: Applicable in materials science for developing novel polymers or as a catalyst in specific industrial reactions.

Mechanism of Action: The compound exerts its effects through interactions with various molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA/RNA, influencing cellular processes. The tetrazole and sulfonyl groups play crucial roles in these interactions, possibly forming hydrogen bonds or undergoing electron transfer reactions, thereby altering the target's function.

Comparison with Similar Compounds: Compared to other similar compounds, 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine stands out due to its specific structural features:

Similar Compounds: Other compounds in this category include various substituted tetrazoles and sulfonyl piperazines.

Uniqueness: The unique combination of fluorophenyl, tetrazole, and sulfonyl groups confers distinct chemical properties, making it particularly effective in applications where precise molecular interactions are necessary.

That's a deep dive! Whether you’re conducting research or just curious, let me know if there's anything else you want to know about this compound.

Biological Activity

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a piperazine core, a tetrazole moiety, and fluorinated phenyl groups, which are known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 408.5 g/mol. Its structural components include:

- Tetrazole ring : Often associated with increased biological activity.

- Piperazine moiety : Commonly found in many pharmaceuticals for its pharmacological properties.

- Fluorinated phenyl groups : Enhance lipophilicity and bioavailability.

Synthesis

The synthesis of this compound involves several steps:

- Synthesis of 3-fluorophenyltetrazole : Achieved through cycloaddition reactions.

- Formation of the piperazine derivative : The tetrazole is coupled with piperazine under controlled conditions.

- Sulfonylation : The final step involves attaching the sulfonyl group to the piperazine nitrogen.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties . The presence of the tetrazole moiety has been linked to enhanced activity against various bacterial strains. A comparative analysis of similar compounds suggests that those with tetrazole rings generally show improved antimicrobial efficacy .

Anticancer Properties

Research has shown that compounds containing a piperazine structure can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can lead to increased cancer cell death, particularly in tumors with BRCA mutations . The specific compound under review has demonstrated promising results in vitro against several cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 0.025 | |

| Compound B | Antimicrobial | 0.045 | |

| Compound C | MAO-B Inhibitor | 0.013 |

These findings highlight that modifications to the piperazine and tetrazole structures can significantly influence biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. The tetrazole moiety is known to enhance biological activity, making it a target for drug development, particularly in the fields of oncology and infectious diseases.

Case Study: Anticancer Activity

Research has shown that compounds containing tetrazole rings exhibit promising anticancer properties. For instance, derivatives similar to 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Research

The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, possibly through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential modulation of enzymatic activity |

Neurological Studies

The compound has also been explored for its effects on neurological conditions. Its ability to cross the blood-brain barrier makes it a candidate for research into treatments for disorders such as depression and anxiety.

Case Study: Neuropharmacology

A study focusing on piperazine derivatives indicated that modifications to the piperazine structure could enhance serotonin receptor affinity, suggesting that this compound might have implications in treating mood disorders .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Tetrazole Ring : This can be achieved through cycloaddition reactions involving azides.

- Substitution Reactions : The introduction of the 3-fluorophenyl group is often accomplished via palladium-catalyzed cross-coupling methods.

- Sulfonyl Group Attachment : The final step involves forming a sulfonamide bond with the piperazine moiety.

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Tetrazole Formation | Cycloaddition | Azides, nitriles |

| Fluorophenyl Substitution | Cross-coupling | Palladium catalysts |

| Sulfonamide Formation | Nucleophilic substitution | Sulfonyl chlorides |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the tetrazole, sulfonyl, or piperazine components. Below is a detailed comparison:

Piperazine Derivatives with Sulfonyl Groups

Key Insight : The target compound’s tetrazole-methyl group likely improves binding specificity compared to simpler sulfonyl-piperazines, as seen in angiotensin II receptor antagonists like CV-11974 .

Tetrazole-Containing Analogs

Physicochemical and Pharmacokinetic Comparison

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,5-diaryltetrazole and piperazine-sulfonyl moieties in this compound?

- The synthesis of structurally related fluorophenyl-tetrazole and sulfonylpiperazine derivatives often employs multi-step protocols. For example, click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) is effective for tetrazole functionalization, as demonstrated in the synthesis of 1-(2-fluorobenzyl)piperazine triazoles using CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM . Sulfonylpiperazine moieties can be introduced via nucleophilic substitution or coupling reactions, with careful control of reaction stoichiometry to avoid over-sulfonylation .

Q. How can researchers optimize reaction yields for intermediates like the 3-fluorophenyl-tetrazole core?

- Yield optimization often involves solvent selection (e.g., DMF for polar intermediates), temperature modulation (room temp for azide-alkyne reactions), and catalyst loading (e.g., 0.3 equiv CuSO₄·5H₂O for click chemistry). TLC monitoring (hexane:ethyl acetate, 1:2) is critical to track progress and minimize side products .

Q. What analytical techniques are essential for confirming the structure of this compound?

- X-ray crystallography provides unambiguous confirmation of stereochemistry and substituent positioning, as shown for fluorophenyl-pyrazole derivatives . ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies fluorine coupling patterns (e.g., para-substituted fluorophenyl groups exhibit distinct splitting). HPLC-MS (≥98% purity) validates molecular weight and purity .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies for this compound be resolved?

- Contradictions may arise from metabolic instability (e.g., sulfonylpiperazine hydrolysis) or poor bioavailability. Mitigation strategies:

- Metabolic profiling : Use liver microsomes to identify labile sites (e.g., tetrazole ring oxidation) .

- Structural analogs : Replace the sulfonyl group with a methylsulfone (e.g., PF-06465469 analogs) to enhance stability .

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .

Q. What computational methods are suitable for predicting the binding affinity of this compound to fluorophenyl-targeted enzymes (e.g., kinases or phosphodiesterases)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., PDE5 or carbonic anhydrase II). Validate with MD simulations (100 ns trajectories) to assess binding stability .

- QSAR modeling : Correlate substituent electronegativity (fluorine’s Hammett σₚ value) with inhibitory activity. For example, 4-fluorophenyl-sulfonyl groups enhance π-π stacking in hydrophobic pockets .

Q. How should researchers design assays to evaluate the dual-target inhibition (e.g., serotonin receptors and carbonic anhydrases) observed in related piperazine derivatives?

- Dose-response profiling : Use IC₅₀ curves (0.1–100 μM) in enzyme inhibition assays (e.g., hCA I/II for carbonic anhydrases, 5-HT₂A binding for serotonin).

- Selectivity panels : Screen against off-target kinases or GPCRs to identify polypharmacology risks. For example, 1-(2-fluorobenzyl)piperazine derivatives showed cross-reactivity with σ receptors .

- Data normalization : Express activity as % inhibition relative to controls (e.g., acetazolamide for hCA) to standardize results .

Methodological Challenges and Solutions

Q. How can low solubility of this compound in aqueous buffers be addressed for cell-based assays?

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the piperazine nitrogen to improve hydrophilicity .

Q. What strategies are effective for resolving spectral overlaps in ¹⁹F NMR of fluorophenyl substituents?

- Shimming and decoupling : Optimize magnetic field homogeneity and apply ¹H decoupling to reduce splitting artifacts.

- Low-temperature NMR : Acquire spectra at 243 K to slow molecular motion and sharpen peaks, as demonstrated for 4-fluorophenyl-sulfonyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.